Avarone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

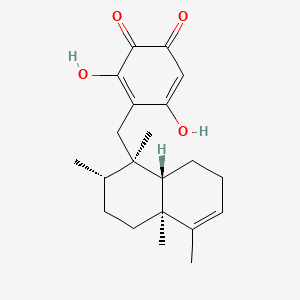

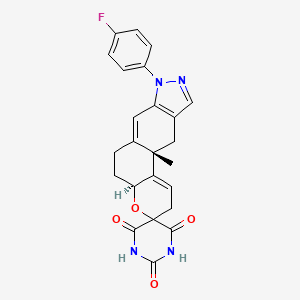

Avarone B is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including antibacterial, antifungal, antiviral, cytotoxic, antioxidant, anti-inflammatory, and antipsoriatic effects . The compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes and cancer .

Preparation Methods

Avarone B can be synthesized from its hydroquinone counterpart, avarol, through an oxidation process . The synthetic route involves the isolation of avarol from the marine sponge Dysidea avara, followed by its oxidation to form avarone . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an appropriate solvent system .

Chemical Reactions Analysis

Avarone B undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . Major products formed from these reactions include various derivatives of this compound, such as thio- and amino-derivatives . These derivatives exhibit different biological activities and can be used for further research and development .

Scientific Research Applications

Avarone B has been extensively studied for its scientific research applications in various fields . In chemistry, it serves as a valuable compound for studying redox reactions and the synthesis of bioactive derivatives . In biology, this compound has shown potential as an antibacterial, antifungal, and antiviral agent . In medicine, it has been investigated for its cytotoxic effects on cancer cells, its insulin-sensitizing and mimetic activity, and its potential as a multitarget drug for diabetes and its complications . Additionally, this compound has applications in the industry as an antifouling agent to prevent the growth of marine organisms on man-made structures .

Mechanism of Action

The mechanism of action of avarone B involves its interaction with various molecular targets and pathways . It acts as an inhibitor of protein tyrosine phosphatase 1B, a negative regulator of the insulin receptor, thereby improving insulin sensitivity . This compound also inhibits aldose reductase, an enzyme involved in the development of diabetic complications . The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce oxidative stress and DNA damage . Additionally, this compound exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Avarone B is structurally similar to other sesquiterpene quinones and hydroquinones derived from marine sponges . Some of the similar compounds include avarol, renieramycin M, jorunnamycin A, and hydroquinone 5-O-monoester . Compared to these compounds, this compound stands out due to its dual inhibitory activity on protein tyrosine phosphatase 1B and aldose reductase, making it a promising candidate for the treatment of diabetes . Additionally, its broad spectrum of biological activities, including cytotoxic, antioxidant, and antimicrobial effects, highlights its uniqueness and potential for further research and development .

Properties

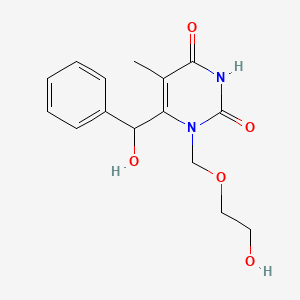

CAS No. |

130203-68-8 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

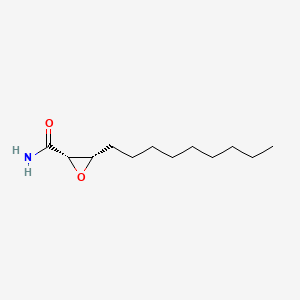

IUPAC Name |

4-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,5-dihydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H28O4/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-15(22)10-16(23)19(25)18(14)24/h6,10,13,17,22,24H,5,7-9,11H2,1-4H3/t13-,17+,20+,21+/m0/s1 |

InChI Key |

LPYFOOZYKZBULV-NUATZEMDSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)